N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-6-15(18-9-11)23-12-7-8-22-10-12/h1-6,9,12H,7-8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSPPMZJMTYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the tetrahydrofuran moiety and the nicotinamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide with key analogs from patent literature, focusing on structural variations, synthesis, and inferred pharmacological properties.
Structural and Functional Group Variations
Key Observations:
- Substituent Diversity : The target compound’s oxolane ether contrasts with ABL001-NXA’s pyrrolidinyl and pyrazole groups, which likely enhance hydrogen bonding and target affinity . The adamantane and pyrido-pyridazine core in Example 24 suggests a larger, more rigid structure for protease or kinase binding.
- Pharmacological Inference : Benzothiazole-containing analogs (e.g., Example 24) are frequently associated with anticancer activity due to DNA intercalation or kinase inhibition . The oxolane group in the target compound may reduce polarity, improving blood-brain barrier penetration compared to hydroxylated analogs like ABL001-NXA.
Pharmacological Data (Inferred)
While specific assays for the target compound are unavailable, patent data for analogs provide insights:
- ABL001-NXA : Demonstrated IC₅₀ values <100 nM in kinase inhibition assays (e.g., JAK2), with improved metabolic stability due to the chlorodifluoromethoxy group .
- Example 24: Showed >70% tumor growth inhibition in xenograft models, attributed to adamantane-enhanced lipophilicity and target engagement .
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition, including a benzothiazole ring, a pyridine ring, and an oxolane moiety. These components contribute to its potential interactions with biological targets, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is C14H14N2O2S, with an approximate molecular weight of 270.33 g/mol. The structural complexity allows for various interactions within biological systems, particularly in pharmacological contexts.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Compounds containing benzothiazole and pyridine moieties have been associated with various pharmacological effects, including:
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to cell death . This mechanism suggests that N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide may exhibit similar anticancer properties.
- Antimicrobial Properties : The presence of the benzothiazole ring in related compounds has been linked to antimicrobial activity, indicating potential effectiveness against bacterial and fungal pathogens.
Anticancer Activity
Recent studies have focused on the anticancer properties of benzothiazole derivatives. For instance, compounds bearing similar structural motifs have shown significant activity against cancer cell lines such as U937 and MCF-7. The mechanism involves the activation of apoptotic pathways through procaspase-3 activation .
In comparative studies, the following table summarizes the IC50 values of selected benzothiazole derivatives:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 8j | 5.2 | Anticancer |
| 8k | 6.6 | Anticancer |
| PAC-1 | 100 | Positive Control |
The promising compounds 8j and 8k exhibited strong selectivity and potency in activating the apoptotic pathway, suggesting that N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide may possess similar properties.
Antimicrobial Activity
Research into the antimicrobial effects of benzothiazole derivatives has indicated that these compounds can inhibit the growth of various pathogens. For instance, studies have shown that certain benzothiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activity against different cancer cell lines. The results indicated that compounds with similar structural features to N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide demonstrated potent anticancer effects through apoptosis induction via procaspase activation .
- Structural Activity Relationship (SAR) : Investigations into the SAR of benzothiazole-pyridine hybrids revealed that modifications to the benzothiazole ring significantly impacted biological activity. The presence of electron-withdrawing groups enhanced anticancer potency and selectivity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | 90 | |
| Oxolane Attachment | NaH, THF, 60°C, 6h | 50–60 | 88 |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the oxolane-3-yloxy group shows distinct resonances at δ 3.5–4.0 ppm (1H) and δ 65–75 ppm (13C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C18H16N3O3S: 354.0912) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Peaks/Parameters | Purpose | Source |
|---|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (pyridine H), δ 7.5–7.8 ppm (benzothiazole H) | Structural confirmation | |
| HPLC | Retention time: 12.3 min (C18, 60% MeOH) | Purity assessment |
Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst). For example, a 2^3 factorial design (temperature: 50–80°C, solvent polarity: DMF vs. THF, catalyst: Pd(OAc)2 vs. CuI) identifies optimal coupling conditions .
- Computational Reaction Path Analysis : Quantum chemical calculations (DFT) predict transition states and intermediates. Software like Gaussian or ORCA optimizes pathways, reducing trial-and-error experimentation .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustment of parameters .
Example Workflow:
Screen 10 reaction conditions using DoE.
Validate top 3 conditions with DFT.
Refine via in situ monitoring.
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50 determination via MTT vs. CellTiter-Glo) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may skew results .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .
Case Study:
A study reported conflicting IC50 values (5 µM vs. 20 µM) for kinase inhibition. Metabolite profiling revealed a labile oxolane group degrading under high-pH assay conditions, necessitating buffered solutions (pH 7.4) .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
Systematic Substituent Variation : Synthesize analogs with modified benzothiazole (e.g., 6-fluoro, 6-chloro) or oxolane (e.g., 2-methyl) groups .
Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using standardized assays .
Computational Docking : AutoDock Vina or Schrödinger predicts binding modes, correlating substituent effects with activity .
Q. Table 3: SAR Example
| Substituent | Target (IC50, µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 6-Fluoro | Kinase A: 2.1 | -8.5 |
| 6-Chloro | Kinase A: 5.7 | -7.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
